Indole N-Methyltransferase (INMT) Inhibition: 2-Phenylgramine vs. Known INMT Inhibitor PDAT
N,N-Dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 µM) [1]. In comparison, the established INMT inhibitor PDAT exhibits a Ki of 84 µM for rabbit lung INMT, meaning the target compound is approximately 7‑fold more potent as an INMT binder . This constitutes a measurable differentiation in enzyme affinity, although both compounds fall within the micromolar range.
| Evidence Dimension | INMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 µM) |
| Comparator Or Baseline | PDAT: Ki = 84 µM (rabbit lung INMT) |
| Quantified Difference | Target compound is ~7‑fold more potent (lower Ki) than PDAT |
| Conditions | Human INMT (target); rabbit lung INMT (comparator); ChEMBL assay database |
Why This Matters
For studies on endogenous dimethyltryptamine (DMT) biosynthesis and sigma‑1 receptor modulation, a 7‑fold potency advantage over a reference INMT inhibitor can reduce compound consumption and improve assay signal‑to‑noise ratios.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635): Ki = 12,000 nM for indolethylamine N-methyltransferase (Human). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367839 (accessed 2026-05-13). View Source
